S7V5RX5Wbz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NT-0796 is a small molecule inhibitor of the NLRP3 inflammasome, developed by NodThera. This compound has shown promise in treating chronic inflammatory diseases by selectively inhibiting the NLRP3 inflammasome, a key regulator of the body’s inflammation response .
Métodos De Preparación
The synthetic routes and reaction conditions for NT-0796 involve novel chemistry that provides unprecedented potency and potential for prolonged pharmacodynamic effects. The compound is designed to be orally bioavailable and capable of crossing the blood-brain barrier . Specific details on the industrial production methods are not publicly available, but the compound’s development has involved extensive preclinical and clinical testing to ensure its efficacy and safety .
Análisis De Reacciones Químicas
NT-0796 undergoes several types of chemical reactions, primarily focusing on its interaction with the NLRP3 inflammasome. The compound selectively inhibits NLRP3, reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The major products formed from these reactions are reduced inflammatory biomarkers, which have been observed in both preclinical and clinical studies .
Aplicaciones Científicas De Investigación
NT-0796 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying inflammasome inhibition. In biology and medicine, NT-0796 has shown potential in treating neuroinflammatory and peripheral inflammatory diseases, including Parkinson’s disease and other neurodegenerative conditions . The compound’s ability to cross the blood-brain barrier and reduce neuroinflammation makes it a promising candidate for addressing unmet medical needs in these areas .
Mecanismo De Acción
NT-0796 exerts its effects by selectively inhibiting the NLRP3 inflammasome, an upstream regulator of the body’s inflammation response. This inhibition reduces the levels of pro-inflammatory cytokines interleukin-1 beta and interleukin-18, which play a significant role in chronic inflammation . The compound’s ability to cross the blood-brain barrier allows it to target neuroinflammatory pathways, providing a potential therapeutic approach for neurodegenerative diseases .
Comparación Con Compuestos Similares
NT-0796 is unique in its ability to cross the blood-brain barrier and selectively inhibit the NLRP3 inflammasome with high potency. Similar compounds include other NLRP3 inflammasome inhibitors developed by NodThera, such as NT-0249, which is peripherally restricted and does not cross the blood-brain barrier . The differentiation in chemistry and pharmacokinetic profiles between NT-0796 and other NLRP3 inhibitors highlights its uniqueness and potential advantages in treating neuroinflammatory diseases .
Propiedades
Número CAS |
2272917-13-0 |
---|---|
Fórmula molecular |
C23H27N3O4 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |
Clave InChI |
UMUQEMHROZVOTF-LJQANCHMSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
SMILES canónico |
CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.